molecular formula C17H17N3O3 B3326810 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline CAS No. 286371-73-1

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline

Cat. No.: B3326810
CAS No.: 286371-73-1
M. Wt: 311.33 g/mol
InChI Key: DUPQTHCJBCHKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is a high-value chemical intermediate in medicinal chemistry and anticancer drug discovery. This compound features a quinazoline pharmacore, a privileged scaffold in kinase inhibitor design . The 6,7-dimethoxyquinazoline core is a recognized structural motif found in numerous approved tyrosine kinase inhibitors (TKIs), such as Erlotinib and Gefitinib, which target the Epidermal Growth Factor Receptor (EGFR) . The 4-oxy-3-methylaniline linker is strategically designed for further functionalization, allowing researchers to synthesize diverse derivatives for structure-activity relationship (SAR) studies. This compound is primarily utilized in oncology research for the development of novel small-molecule kinase inhibitors . Its structure is particularly relevant for designing type II c-Met inhibitors, which can overcome resistance mutations associated with type I inhibitors and exhibit improved selectivity by engaging in additional hydrophobic interactions with the kinase's inactive DFG-out conformation . The electron-rich nature of the quinazoline ring facilitates crucial hydrogen-bonding interactions with the kinase's ATP-binding site, making it a versatile scaffold for targeting a range of kinases, including c-Met and VEGFR-2, which are critical players in tumor proliferation and angiogenesis . Key Research Applications: Lead compound for the discovery of novel c-Met and VEGFR-2 inhibitors . Core intermediate for the synthesis of type II kinase inhibitors to combat drug resistance . SAR exploration to optimize potency, selectivity, and pharmacokinetic properties of quinazoline-based drug candidates . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-6-11(18)4-5-14(10)23-17-12-7-15(21-2)16(22-3)8-13(12)19-9-20-17/h4-9H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPQTHCJBCHKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline typically involves the following steps :

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions starting from 2-aminobenzamide and appropriate aldehydes or ketones.

    Coupling Reaction: The final step involves the coupling of the quinazoline derivative with 3-methylaniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

One of the primary applications of 4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline is its role as a VEGFR inhibitor. Research indicates that compounds with similar structures have been shown to suppress the activity of KDR (kinase insert domain receptor), which is critical in the process of angiogenesis. By inhibiting VEGFR, these compounds can potentially treat conditions related to abnormal blood vessel formation, such as:

  • Cancer : The compound's ability to induce apoptosis in endothelial cells can help in managing tumor growth by cutting off their blood supply .
  • Age-related Macular Degeneration : By targeting angiogenesis, it may also provide therapeutic benefits for eye diseases characterized by abnormal blood vessel growth .
  • Chronic Inflammatory Diseases : The inhibition of VEGFR can mitigate inflammation-related vascular issues .

Anticancer Activity

The compound has been studied for its anticancer properties, particularly against various cancer cell lines. For example:

  • EGFR Inhibition : Research has demonstrated that derivatives of quinazoline compounds exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. The presence of methoxy groups enhances this activity significantly .
    CompoundIC50 (nM)Target
    This compoundTBDEGFR
    Other Quinazoline Derivatives0.12 - 20.72EGFR

Kinase Inhibition

The compound has shown potential as a protein kinase inhibitor, particularly against Plasmodium falciparum Protein Kinase 6 (PfPK6). The structure's methoxy substituents are critical for enhancing inhibitory potency, suggesting that modifications at these positions could lead to more effective kinase inhibitors .

Case Study 1: Quinazoline Derivatives in Cancer Therapy

A study focused on the synthesis and biological evaluation of various quinazoline derivatives highlighted the importance of structural modifications in enhancing anticancer activity. It was found that compounds with specific substitutions at the aniline ring exhibited significantly improved IC50 values against cancer cell lines compared to standard treatments .

Case Study 2: VEGF and Angiogenesis

Research conducted on compounds targeting VEGF pathways demonstrated that inhibitors like this compound could effectively reduce tumor vascularization and improve outcomes in animal models of cancer . This underscores the compound's potential as a therapeutic agent in oncology.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Similarity Analysis

The compound shares structural homology with several derivatives, as evidenced by similarity scores and functional group variations:

Compound Name / CAS Core Structure Key Substituents Similarity Score Reference
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline (286371-73-1) Quinazoline 6,7-Dimethoxy, 3-methylaniline ether N/A
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (190728-25-7) Quinoline 6,7-Dimethoxy, aniline ether 0.91
6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione (20197-88-0) Quinazoline-dione 6,7-Dimethoxy, 3-methyl N/A
1-(4-Chlorophenyl)-3-(3-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)thiourea (Compound 6a) Quinazoline Thiourea linker, 4-chlorophenyl N/A

Key Observations :

  • Quinazoline vs.
  • Substituent Variations : The thiourea derivative (6a) introduces a sulfur-containing linker, enhancing interactions with hydrophobic pockets in EGFR, whereas the dione derivative (20197-88-0) lacks the aniline moiety, limiting its bioavailability .

Pharmacological Activity

EGFR Inhibition :

  • Target Compound : While direct IC50 data for 286371-73-1 is unavailable, its structural analogue 8b (a quinazoline-2-carboxamide derivative) exhibits an IC50 of 14.8 nM against EGFR, highlighting the importance of the quinazoline scaffold in kinase inhibition .
  • Thiourea Derivatives : Compound 6a shows moderate EGFR binding but lower potency compared to carboxamide derivatives, likely due to reduced solubility .

Biological Activity

4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline, with the CAS number 190728-25-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₇H₁₆N₂O₃
  • Molecular Weight : 296.32 g/mol
  • Purity : Varies by source; typically high purity (>95%) is desired for biological studies.

The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cancer progression and angiogenesis. Notably, it has shown efficacy against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

Anticancer Properties

Research indicates that derivatives of quinazoline compounds, including this compound, possess significant anticancer properties. The compound has demonstrated:

  • Inhibition of EGFR : Studies have reported IC₅₀ values as low as 10.2 nM against resistant cancer cell lines, indicating potent activity against tumors that express mutated forms of the epidermal growth factor receptor (EGFR) .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of the compound have been evaluated across various cancer cell lines:

  • HepG2 : IC₅₀ = 0.28 μM
  • A549 : IC₅₀ = 0.59 μM
    These values suggest strong antiproliferative activity .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal for its biological activity. Key findings from SAR studies include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aniline ring enhances binding affinity to target kinases.
  • Substituent Positioning : Substituents at the ortho and para positions relative to the amino group are preferred for higher activity due to optimal hydrogen bonding interactions with the kinase binding site .

Case Studies and Research Findings

StudyFindings
Demonstrated significant inhibition of VEGFR-2 leading to apoptosis in endothelial cells.
Reported IC₅₀ values for various cancer cell lines, highlighting its potential as an anticancer agent.
Investigated polymorphic forms of the compound, emphasizing stability and crystallinity for pharmaceutical applications.

Q & A

Q. Citations

  • : Structural analogs and methoxy group interactions.
  • : Safety protocols and storage.
  • : Synthesis optimization, analytical methods, and biological assays.
  • : Nucleophilic substitution strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
4-((6,7-Dimethoxyquinazolin-4-yl)oxy)-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.